In Vitro Biological Activity of GSK5182 (CAS 315712-78-8): A Technical Guide
In Vitro Biological Activity of GSK5182 (CAS 315712-78-8): A Technical Guide
Introduction
GSK5182 (CAS 315712-78-8) is a potent and selective small molecule modulator of the Estrogen-Related Receptor gamma (ERRγ)[1][2]. As a member of the orphan nuclear receptor family, ERRγ is a constitutively active transcription factor implicated in a diverse array of physiological and pathophysiological processes, including cellular metabolism, inflammation, and tumorigenesis[3][4][5]. GSK5182 has been predominantly characterized as an inverse agonist of ERRγ, effectively suppressing its transcriptional activity[1][2]. This guide provides an in-depth exploration of the in vitro biological activities of GSK5182, offering insights into its mechanism of action and outlining key experimental protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic agents targeting ERRγ-mediated pathways.
Mechanism of Action: Modulation of ERRγ Signaling
GSK5182 exerts its biological effects primarily through direct interaction with ERRγ, a receptor that, despite its name, does not bind to endogenous estrogens[3]. The compound functions as an inverse agonist, a class of ligands that bind to the same receptor as an agonist but elicit the opposite pharmacological response.
Core Signaling Pathway
The canonical signaling pathway of ERRγ involves its binding to Estrogen Response Elements (EREs) on the DNA of target genes, leading to the recruitment of coactivators and subsequent gene transcription. GSK5182, upon binding to the ligand-binding domain of ERRγ, induces a conformational change that promotes the recruitment of corepressors instead of coactivators, thereby inhibiting the transcriptional activity of the receptor[3]. This leads to the downregulation of ERRγ target genes involved in various cellular processes. Interestingly, some studies have reported that under certain cellular contexts, GSK5182 can act as an agonist, highlighting the complexity of its interaction with ERRγ[4].
Caption: GSK5182 mechanism of action on ERRγ signaling.
In Vitro Biological Activities
GSK5182 has demonstrated a range of biological activities in various in vitro models, primarily centered around its anti-proliferative and anti-inflammatory effects.
Anti-Cancer Activity
In cancer cell lines, particularly hepatocellular carcinoma (HCC) and breast cancer, GSK5182 has been shown to inhibit cell proliferation and induce cell cycle arrest[1][5].
-
Cell Cycle Arrest: Treatment of HCC cells (PLC/PRF/5) with GSK5182 leads to a dose-dependent arrest at the G1 phase of the cell cycle[1][5]. This is accompanied by an increase in the expression of the cyclin-dependent kinase inhibitors p21 and p27, and a decrease in the phosphorylation of the retinoblastoma protein (pRb)[1][5].
-
Induction of Reactive Oxygen Species (ROS): GSK5182 has been observed to induce the generation of ROS in HCC cells, which contributes to its anti-proliferative effects[1][5].
| Cell Line | Concentration Range (µM) | Observed Effects | Reference |
| PLC/PRF/5 (HCC) | 0-20 | Dose-dependent reduction in proliferation, G1 cell cycle arrest, ↑p21, ↑p27, ↓p-pRb, ↑ROS | [1][5] |
| Breast Cancer Cells | Not specified | Anti-tumor activity | [6] |
Anti-Inflammatory and Chondroprotective Effects
In the context of osteoarthritis, GSK5182 has demonstrated anti-inflammatory and chondroprotective properties in vitro.
-
Inhibition of Catabolic Factors: In mouse articular chondrocytes, GSK5182 inhibits the expression of pro-inflammatory cytokine-induced catabolic factors such as matrix metalloproteinases (MMP-3 and MMP-13)[3].
Modulation of Osteoclastogenesis
GSK5182 has been shown to inhibit osteoclast differentiation and promote their apoptosis.
-
Inhibition of RANKL-induced Osteoclast Formation: GSK5182 dose-dependently inhibits the formation of tartrate-resistant acid phosphatase (TRAP)-positive multinucleated osteoclasts from bone marrow-derived macrophages (BMMs) stimulated with RANKL[4]. This effect is associated with the downregulation of key transcription factors for osteoclastogenesis, c-Fos and NFATc1[6].
-
Suppression of NF-κB Signaling: GSK5182 has been shown to reduce RANKL-stimulated NF-κB promoter activity[6].
Experimental Protocols
To assess the in vitro biological activity of GSK5182, a series of well-established assays can be employed.
Cell Viability and Proliferation Assay
This assay determines the effect of GSK5182 on the viability and proliferation of cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of GSK5182 (e.g., 0-20 µM) for a specified duration (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
Viability Assessment: Utilize a colorimetric or luminescent-based assay such as MTT, XTT, or CellTiter-Glo® to measure cell viability according to the manufacturer's instructions[7][8][9].
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of GSK5182 that inhibits 50% of cell growth).
Caption: Workflow for a cell viability assay.
Western Blotting for Protein Expression Analysis
Western blotting is used to detect changes in the expression levels of specific proteins, such as p21, p27, and p-pRb, following GSK5182 treatment.[10][11]
Protocol:
-
Cell Lysis: Treat cells with GSK5182 as described above. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
qRT-PCR is employed to measure changes in the mRNA levels of target genes, such as MMPs or osteoclast-specific markers, in response to GSK5182.[12][13]
Protocol:
-
RNA Extraction: Treat cells with GSK5182. Isolate total RNA using a suitable kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR Reaction: Set up the qPCR reaction with cDNA, gene-specific primers, and a fluorescent dye (e.g., SYBR Green) or a probe.
-
Data Analysis: Analyze the amplification data to determine the relative expression of the target genes, normalized to a housekeeping gene (e.g., GAPDH, β-actin).
Conclusion
GSK5182 is a valuable research tool for investigating the biological roles of ERRγ. Its well-documented in vitro activities, including the inhibition of cancer cell proliferation, modulation of inflammatory responses, and regulation of osteoclastogenesis, underscore its potential as a lead compound for the development of novel therapeutics. The experimental protocols outlined in this guide provide a solid foundation for researchers to further explore and characterize the multifaceted biological effects of this potent ERRγ inverse agonist.
References
-
Kim, H. Y., et al. (2021). GSK5182, 4-Hydroxytamoxifen Analog, a New Potential Therapeutic Drug for Osteoarthritis. International Journal of Molecular Sciences, 22(11), 5895. Retrieved from [Link]
-
Western Blot Protocol | OriGene Technologies Inc. Retrieved from [Link]
-
Quantitative Real Time PCR Protocol Stack Lab. Retrieved from [Link]
-
Western blot protocol: A simple 7-step guide to protein detection - Cytiva. (2025, October 8). Retrieved from [Link]
-
Kim, J. H., et al. (2021). The estrogen-related receptor γ modulator, GSK5182, inhibits osteoclast differentiation and accelerates osteoclast apoptosis. BMB Reports, 54(5), 274–279. Retrieved from [Link]
-
Kim, Y., et al. (2018). Identification of Selective ERRγ Inverse Agonists. Molecules, 23(11), 2980. Retrieved from [Link]
-
Goodwin, A. M., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers, 10(10), 364. Retrieved from [Link]
-
Kim, J., & Kim, S. (2023). Brief guide to RT-qPCR. Journal of Pharmaceutical Investigation, 53(4), 481–488. Retrieved from [Link]
-
qPCR Quantification Protocol Guide. Retrieved from [Link]
-
Liu, A. L., et al. (2018). Identification of Estrogen Receptor α Antagonists from Natural Products via In Vitro and In Silico Approaches. Molecules, 23(5), 1143. Retrieved from [Link]
-
Estrogen Signaling Pathway - Creative Diagnostics. Retrieved from [Link]
-
Rocha, C. S., et al. (2016). Guidelines for Successful Quantitative Gene Expression in Real- Time qPCR Assays. IntechOpen. Retrieved from [Link]
-
Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega. (2021, July 2). Retrieved from [Link]
-
Lee, J. H., et al. (2015). In Vitro Metabolism of an Estrogen-Related Receptor γ Modulator, GSK5182, by Human Liver Microsomes and Recombinant Cytochrome P450s. Drug Metabolism and Disposition, 43(4), 488-496. Retrieved from [Link]
-
Cell Viability for 3D Cell Culture Models - Visikol. (2023, April 17). Retrieved from [Link]
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (2023, April 19). Retrieved from [Link]
-
The estrogen-related receptor γ modulator, GSK5182, inhibits osteoclast differentiation and accelerates osteoclast apoptosis - BMB Reports. (2021, May 31). Retrieved from [Link]
-
Glidewell-Kenney, C., et al. (2008). Estrogen receptor alpha signaling pathways differentially regulate gonadotropin subunit gene expression and serum follicle-stimulating hormone in the female mouse. Endocrinology, 149(8), 4168–4176. Retrieved from [Link]
-
Zivadinovic, D., et al. (2012). Gαo potentiates estrogen receptor α activity via the ERK signaling pathway in. Journal of Molecular Endocrinology, 48(3), 203-214. Retrieved from [Link]
-
Identification of Compounds That Inhibit Estrogen-Related Receptor Alpha Signaling Using High-Throughput Screening Assays - MDPI. (2019, February 27). Retrieved from [Link]
-
Identification of Estrogen Receptor α Antagonists from Natural Products via In Vitro and In Silico Approaches - ResearchGate. (2018, May 10). Retrieved from [Link]
-
An Inverse Agonist GSK5182 Increases Protein Stability of the Orphan Nuclear Receptor ERRγ via Inhibition of Ubiquitination - MDPI. (2022, December 21). Retrieved from [Link]
-
Estrogen receptor signaling mechanisms - PMC - NIH. Retrieved from [Link]
-
An Inverse Agonist of Estrogen-Related Receptor Gamma, GSK5182, Enhances Na+/I− Symporter Function in Radioiodine-Refractory Papillary Thyroid Cancer Cells - PMC. (2023, February 1). Retrieved from [Link]
-
Estrogen-related receptor γ is upregulated in liver cancer and its inhibition suppresses liver cancer cell proliferation via induction of p21 and p27 - PMC. Retrieved from [Link]
-
Identification of novel estrogen receptor α antagonists - UNL | Powers Group - University of Nebraska–Lincoln. Retrieved from [Link]
-
Estrogen receptor α inhibitor activates the unfolded protein response, blocks protein synthesis, and induces tumor regression | PNAS. Retrieved from [Link]
-
Estrogen Receptor α Signaling Pathways Differentially Regulate Gonadotropin Subunit Gene Expression and Serum Follicle-Stimulating Hormone in the Female Mouse | Endocrinology | Oxford Academic. (2008, August 1). Retrieved from [Link]
-
In Silico, In Vitro, and Ex Vivo Biological Activity of Some Novel Mebeverine Precursors. (2023, February 17). Retrieved from [Link]
-
In Vitro Tests to Evaluate Potential Biological Activity in Natural Substances - PubMed. (2002, April 15). Retrieved from [Link]
-
GSK5182 specifically inhibits transcriptional activity of ERR . A ,... - ResearchGate. Retrieved from [Link]
-
Activation mechanism of human soluble guanylate cyclase by stimulators and activators. (2021, September 17). Retrieved from [Link]
-
Biological Activity of Hexaazaisowurtzitane Derivatives - PubMed. (2023, December 14). Retrieved from [Link]
-
Novel in vitro and in silico insights of the multi-biological activities and chemical composition of Bidens tripartita L - PubMed. Retrieved from [Link]
-
Evaluation of cytotoxic activity of Syringodium isoetifolium against human breast cancer cell line - an in silico and in vitro study. Retrieved from [Link]
-
Sphingosine-1-phosphate receptor therapies: Advances in clinical trials for CNS-related diseases - PubMed. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of Selective ERRγ Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSK5182, 4-Hydroxytamoxifen Analog, a New Potential Therapeutic Drug for Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The estrogen-related receptor γ modulator, GSK5182, inhibits osteoclast differentiation and accelerates osteoclast apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Estrogen-related receptor γ is upregulated in liver cancer and its inhibition suppresses liver cancer cell proliferation via induction of p21 and p27 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The estrogen-related receptor γ modulator, GSK5182, inhibits osteoclast differentiation and accelerates osteoclast apoptosis [bmbreports.org]
- 7. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. noblelifesci.com [noblelifesci.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. novusbio.com [novusbio.com]
- 12. stackscientific.nd.edu [stackscientific.nd.edu]
- 13. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
